Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate
Description
Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is a synthetic organic compound featuring a methyl ester group, an acetamido linkage, and a 4-hydroxyphenyl moiety. The 4-hydroxyphenyl group may enhance solubility via hydrogen bonding and influence interactions with biological targets .
Properties
IUPAC Name |
methyl 2-[[2-(4-hydroxyphenyl)acetyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)7-12-10(14)6-8-2-4-9(13)5-3-8/h2-5,13H,6-7H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHWMDONXPAJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401222762 | |
| Record name | Glycine, N-[(4-hydroxyphenyl)acetyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62086-72-0 | |
| Record name | Glycine, N-[(4-hydroxyphenyl)acetyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62086-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[(4-hydroxyphenyl)acetyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-Hydroxyphenyl Acetyl Chloride
The synthesis begins with converting 4-hydroxyphenyl acetic acid to its corresponding acyl chloride. In a method analogous to US4379793A, 4-hydroxyphenyl acetic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous chloroform under reflux. The reaction typically proceeds for 2–4 hours, yielding 4-hydroxyphenyl acetyl chloride as a reactive intermediate. Excess SOCl₂ is removed via vacuum distillation, and the residue is dissolved in toluene for subsequent steps.
Coupling with Glycine Methyl Ester
The acyl chloride is then reacted with glycine methyl ester in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize HCl byproducts. For instance, US4379793A demonstrates that acyl chlorides derived from aromatic acids react efficiently with amino alcohols under mild conditions (0–25°C, 1–2 hours). The product is isolated via extraction with ethyl acetate, followed by washing with aqueous sodium bicarbonate and brine. Crystallization from hexane yields the target compound with reported purities exceeding 90%.
Key Reaction Parameters:
-
Solvent : Chloroform, toluene, or dichloromethane.
-
Temperature : 0–25°C.
Carbodiimide Coupling Agent Approach
Activation with EDC/HOBt
A milder alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-hydroxyphenyl acetic acid. As described in ACS Journal of Medicinal Chemistry, EDC facilitates the formation of an active ester intermediate, which reacts with glycine methyl ester’s primary amine. The reaction is conducted in dimethylformamide (DMF) at room temperature for 12–24 hours, achieving moderate yields while avoiding harsh acidic conditions.
Workup and Purification
Post-reaction, the mixture is diluted with ethyl acetate and washed with dilute HCl to remove unreacted reagents. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product.
Key Reaction Parameters:
Esterification of Pre-Formed Amide Acid
Synthesis of 2-[2-(4-Hydroxyphenyl)acetamido]acetic Acid
This two-step method first couples 4-hydroxyphenyl acetic acid with glycine using EDC/HOBt in DMF. The resulting 2-[2-(4-hydroxyphenyl)acetamido]acetic acid is isolated via acid-base extraction.
HCl/MeOH Esterification
The carboxylic acid group is then esterified using methanol and hydrochloric acid gas, a method adapted from ChemicalBook. Bubbling HCl gas through a methanol suspension of the acid for 20 minutes followed by 48-hour stirring at room temperature achieves near-quantitative conversion. The product precipitates as a white powder after solvent removal and trituration with diethyl ether.
Key Reaction Parameters:
Protection/Deprotection Strategy for Phenolic Hydroxyl
Acetylation of Phenolic –OH
To prevent unwanted side reactions during acylation, the phenolic hydroxyl group is protected as an acetate ester. Treatment of 4-hydroxyphenyl acetic acid with acetic anhydride in pyridine at 50°C for 3 hours yields 4-acetoxyphenyl acetic acid.
Amidation and Subsequent Deprotection
The protected acid is converted to its acyl chloride and coupled with glycine methyl ester as in Section 1.2. Final deprotection using sodium methoxide in methanol restores the phenolic hydroxyl group. This method, while adding two steps, ensures high regioselectivity.
Key Reaction Parameters:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Acyl Chloride-Mediated | High efficiency, scalable | Requires hazardous reagents (SOCl₂, PCl₅) | 80–85% |
| EDC/HOBt Coupling | Mild conditions, no acidic byproducts | Longer reaction times, moderate yields | 70–78% |
| HCl/MeOH Esterification | Excellent yields, simple workup | Requires pre-formed amide acid | 95–99% |
| Protection/Deprotection | Prevents side reactions | Additional steps reduce overall yield | 65–70% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxid
Biological Activity
Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate, a compound with significant biological activity, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H13N1O4
- Molecular Weight : 237.23 g/mol
The compound features an acetamido group attached to a hydroxyphenyl moiety, which is known to influence its biological activity by modulating interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It disrupts cell membrane integrity in pathogenic microbes, leading to cell death. This mechanism is crucial for its potential use as an antimicrobial agent against resistant strains of bacteria.
2. Antioxidant Properties
The compound has been shown to scavenge free radicals effectively, contributing to its antioxidant activity. This property is vital for reducing oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
3. Anti-inflammatory Effects
This compound inhibits the production of pro-inflammatory cytokines. This anti-inflammatory activity suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
4. Acetylcholinesterase Inhibition
A study highlighted the compound's ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and eventual cell lysis.
- Free Radical Scavenging : It enhances the activity of endogenous antioxidant enzymes, thereby mitigating oxidative damage.
- Cytokine Modulation : By affecting signaling pathways related to inflammation, it reduces the expression of cytokines involved in inflammatory responses.
- Neurotransmitter Modulation : Its role as an acetylcholinesterase inhibitor suggests that it may improve cognitive function by increasing acetylcholine levels in synaptic clefts.
Table 1: Summary of Biological Activities
Case Study: Acetylcholinesterase Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited greater potency than galanthamine in inhibiting acetylcholinesterase, highlighting its potential for treating Alzheimer's disease .
Future Directions
Future research should focus on:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile of this compound in animal models.
- Mechanistic Studies : To further elucidate the molecular pathways influenced by this compound.
- Formulation Development : Investigating suitable formulations for enhancing bioavailability and targeted delivery.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is characterized by its molecular formula and a molecular weight of approximately 225.23 g/mol. The compound features an acetamido group attached to a methoxyphenyl moiety, contributing to its diverse reactivity and interaction potential.
Chemistry
In the realm of synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including:
- Esterification : Used to form esters with different alcohols, expanding the library of compounds for further study.
- Amidation : Facilitates the formation of amides by reacting with amines, which are crucial in drug development.
Biology
The compound has shown potential in biological research as a probe for studying enzyme interactions and metabolic pathways. Its structural features enable it to bind effectively with proteins and nucleic acids, making it useful for:
- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can inhibit acetylcholinesterase more effectively than traditional inhibitors like galanthamine .
- Binding Studies : Investigating the binding affinities with various biomolecules to understand its mechanism of action.
Medical Applications
This compound has promising applications in medicinal chemistry:
- Drug Development : Its ability to interact with biological targets positions it as a candidate for new therapeutic agents. For instance, studies have indicated that structurally similar compounds exhibit antitumor activity against cancer cell lines .
- Pharmaceutical Formulations : The compound can be incorporated into formulations aimed at treating conditions such as pain and inflammation due to its analgesic properties .
Industrial Applications
In the industrial sector, this compound is utilized in:
- Coatings and Adhesives : Its unique chemical structure enhances adhesion properties and durability in coatings.
- Polymer Production : Acts as a modifier in polymer formulations, improving mechanical properties.
Table 1: Summary of Applications
| Application Area | Specific Use Case | Relevant Findings |
|---|---|---|
| Chemistry | Building Block | Used in esterification and amidation reactions |
| Biology | Enzyme Inhibition | More potent than galanthamine against acetylcholinesterase |
| Medicine | Drug Candidate | Potential antitumor activity against HL-60 and BEL-7402 cell lines |
| Industry | Coatings & Adhesives | Enhances adhesion properties |
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of methyl derivatives against leukemia HL-60 and liver cancer BEL-7402 cell lines using MTT assays. Results indicated significant inhibitory effects compared to standard treatments like 5-fluorouracil .
Case Study 2: Enzyme Interaction
Research demonstrated that this compound derivatives could serve as effective probes for studying enzyme kinetics, specifically targeting acetylcholinesterase inhibition pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural Differences and Similarities
Key Observations:
- Bioactivity Drivers: The 4-hydroxyphenyl group in the target compound may confer antioxidant properties or enhance binding to enzymes like acetylcholinesterase, as seen in analogues with phenolic substituents .
- Role of Heterocycles : Thiazole-containing derivatives (e.g., ) exhibit enhanced antimicrobial activity due to improved membrane penetration and target specificity.
- Functional Group Impact : Replacement of the hydroxyl group with a formyl (e.g., ) or thioether (e.g., ) alters electronic properties and bioactivity profiles.
Table 2: Bioactivity Data for Selected Analogues
Key Findings:
- Enzyme Inhibition: Formylphenoxy derivatives outperform natural alkaloids like galanthamine, suggesting that electron-withdrawing groups enhance binding affinity.
- Antimicrobial Efficacy : Thiazole-acetamides show selectivity against Gram-positive bacteria (e.g., S. aureus), likely due to interactions with lipid-rich membranes.
Q & A
Q. What are the established synthetic routes for Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves sequential amidation and esterification. A common approach includes:
- Step 1 : Coupling 4-hydroxyphenylacetic acid with glycine methyl ester using carbodiimide-based reagents (e.g., EDC/HOBt) to form the acetamido intermediate .
- Step 2 : Protecting the hydroxyl group (e.g., with acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during esterification .
- Optimization : Reaction yields improve under anhydrous conditions, controlled pH (6–7), and catalytic DMAP for esterification. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : NMR (DMSO-d6) should show peaks for the aromatic protons (δ 6.7–7.2 ppm), acetamido NH (δ 8.1–8.3 ppm), and methyl ester (δ 3.6–3.8 ppm). NMR confirms carbonyl groups (δ 170–175 ppm) .
- IR : Stretching vibrations for amide (1650–1680 cm) and ester (1720–1740 cm) groups .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O at ~1.21 Å, C-N at ~1.34 Å) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Hydrolyzes rapidly in alkaline conditions (pH > 9) due to ester cleavage. Stable in acidic to neutral buffers (pH 4–7) for ≥24 hours .
- Thermal Stability : Decomposes above 150°C. Store at 2–8°C in desiccated environments to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., tyrosine kinases). Substituents at the 4-hydroxyphenyl group improve hydrophobic interactions .
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
- ADMET Prediction : Tools like SwissADME predict bioavailability; logP <3 enhances solubility .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct vs. indirect effects .
- Control Experiments : Use knockout cell lines or competitive inhibitors to validate target specificity .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in IC variability .
Q. How can crystallographic data discrepancies be analyzed for structural validation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
